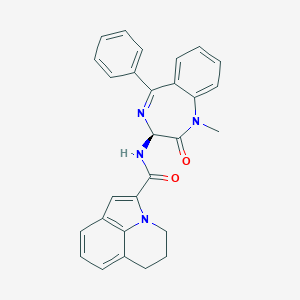

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride, also known as DPCPX, is a selective antagonist of adenosine A1 receptors. It is commonly used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. In

Mecanismo De Acción

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride acts as a competitive antagonist of adenosine A1 receptors by binding to the receptor site and preventing the binding of adenosine. Adenosine is an endogenous ligand that binds to adenosine receptors and regulates their activity. By blocking the activity of adenosine A1 receptors, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride can modulate the activity of neurons and other cells that express these receptors.

Efectos Bioquímicos Y Fisiológicos

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has been shown to have a number of biochemical and physiological effects in various experimental models. For example, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has been shown to reduce the inhibitory effects of adenosine on synaptic transmission in the hippocampus, which is a brain region involved in learning and memory. 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has also been shown to reduce the infarct size in a model of cerebral ischemia, which is a condition characterized by reduced blood flow to the brain. Additionally, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has been shown to reduce the severity of seizures in a model of epilepsy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has several advantages for lab experiments. First, it is a highly selective antagonist of adenosine A1 receptors, which allows researchers to specifically target these receptors without affecting other adenosine receptors or other neurotransmitter systems. Second, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has a well-established mechanism of action and has been extensively studied in various experimental models, which allows researchers to compare their results with previous studies. However, there are also some limitations to the use of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride in lab experiments. For example, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride has a relatively short half-life and may require frequent administration to maintain its effects. Additionally, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride may have off-target effects that could complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the use of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride in scientific research. First, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride could be used to investigate the role of adenosine A1 receptors in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Second, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride could be used to investigate the role of adenosine A1 receptors in the regulation of sleep and wakefulness, which is an area of active research. Third, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride could be used to investigate the interactions between adenosine A1 receptors and other neurotransmitter systems, such as dopamine and glutamate, which could provide insight into the mechanisms underlying complex behaviors and cognitive processes. Finally, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride could be used to develop new drugs that target adenosine A1 receptors for the treatment of various disorders.

Métodos De Síntesis

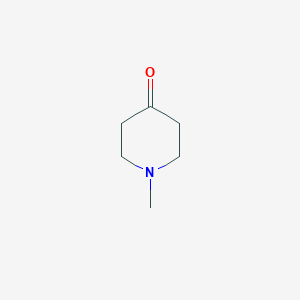

The synthesis of 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride involves the reaction of 1-(2-chloroethyl)piperidine with 4-hydroxydiphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride.

Aplicaciones Científicas De Investigación

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride is widely used in scientific research to investigate the role of adenosine receptors in various physiological and pathological processes. Adenosine receptors are involved in a wide range of biological functions including cardiovascular regulation, neurotransmission, inflammation, and immune response. 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride is a potent and selective antagonist of adenosine A1 receptors, which are predominantly expressed in the brain and are involved in the regulation of neuronal excitability, synaptic transmission, and plasticity. By blocking the activity of adenosine A1 receptors, 4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride can help researchers to better understand the role of these receptors in various physiological and pathological processes.

Propiedades

Número CAS |

130817-72-0 |

|---|---|

Nombre del producto |

4-Diphenylacetoxy-N-(2-chloroethyl)piperidine hydrochloride |

Fórmula molecular |

C21H25Cl2NO2 |

Peso molecular |

394.3 g/mol |

Nombre IUPAC |

[1-(2-chloroethyl)piperidin-4-yl] 2,2-diphenylacetate;hydrochloride |

InChI |

InChI=1S/C21H24ClNO2.ClH/c22-13-16-23-14-11-19(12-15-23)25-21(24)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1-10,19-20H,11-16H2;1H |

Clave InChI |

ZZTCNNZHOWDRPS-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |

SMILES canónico |

C1CN(CCC1OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)CCCl.Cl |

Sinónimos |

4-DAMP mustard 4-diphenylacetoxy-1-(2-chloroethyl)piperidine N-(2-chloroethyl)-4-piperidinyl diphenylacetate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)